Cas no 1256480-13-3 ((3,5-Difluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester)
(3,5-Difluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
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- (3,5-Difluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester
- Ethyl 2-(3,5-difluoro-2-methoxyphenyl)-2-oxoacetate
- Ethyl2-(3,5-difluoro-2-methoxyphenyl)-2-oxoacetate
- (3,5-Difluoro-2-methoxyphenyl)oxoacetic acid ethyl ester
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- MDL: MFCD11555611
- Inchi: 1S/C11H10F2O4/c1-3-17-11(15)9(14)7-4-6(12)5-8(13)10(7)16-2/h4-5H,3H2,1-2H3
- InChI Key: FJWVPFWXLCHVIY-UHFFFAOYSA-N
- SMILES: FC1=CC(=CC(C(C(=O)OCC)=O)=C1OC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 295
- XLogP3: 2.2
- Topological Polar Surface Area: 52.6
(3,5-Difluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB433641-5g |
(3,5-Difluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester; . |
1256480-13-3 | 5g |
€1603.00 | 2023-09-04 | ||
| abcr | AB433641-5 g |
(3,5-Difluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester; . |
1256480-13-3 | 5g |
€1,460.50 | 2022-06-02 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD513574-1g |
Ethyl 2-(3,5-difluoro-2-methoxyphenyl)-2-oxoacetate |
1256480-13-3 | 97% | 1g |
¥3311.0 | 2023-04-04 | |
| Fluorochem | 401253-5g |
(3,5-Difluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester |
1256480-13-3 | 97.0% | 5g |
£1,615.00 | 2023-04-21 | |
| abcr | AB433641-1g |
(3,5-Difluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester; . |
1256480-13-3 | 1g |
€1285.20 | 2025-04-21 | ||
| Ambeed | A642888-1g |
Ethyl 2-(3,5-difluoro-2-methoxyphenyl)-2-oxoacetate |
1256480-13-3 | 97% | 1g |
$482.0 | 2024-04-25 |
(3,5-Difluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester Suppliers
(3,5-Difluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on (3,5-Difluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester
Introduction to (3,5-Difluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester (CAS No. 1256480-13-3)
(3,5-Difluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester, identified by its CAS number 1256480-13-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of oxo-acetic acid esters, which are known for their versatile applications in the synthesis of various biologically active molecules. The presence of both fluoro and methoxy substituents in its aromatic ring system imparts unique electronic and steric properties, making it a valuable intermediate in the development of novel therapeutic agents.
The structural features of (3,5-Difluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester make it particularly interesting for medicinal chemists. The fluoro group, known for its ability to modulate metabolic stability and binding affinity, enhances the compound's potential as a pharmacophore. Additionally, the methoxy group contributes to the overall solubility and metabolic profile of the molecule. These characteristics have led to its exploration in the design of drugs targeting various diseases, including cancer and inflammatory disorders.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of (3,5-Difluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester. Modern techniques such as palladium-catalyzed cross-coupling reactions and flow chemistry have improved yields and purity, facilitating its use in large-scale pharmaceutical applications. These innovations have not only reduced production costs but also opened new avenues for derivative synthesis and structural optimization.
In the realm of drug discovery, (3,5-Difluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester has been investigated as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By modifying the structure of this compound, researchers aim to develop selective kinase inhibitors that can modulate these pathways effectively. Preliminary studies have shown promising results in inhibiting specific kinases while maintaining low toxicity profiles.
The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into organic molecules can significantly alter their pharmacokinetic properties, including bioavailability and metabolic stability. In the case of (3,5-Difluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester, the fluorine atoms at the 3rd and 5th positions enhance its binding affinity to biological targets. This has been particularly useful in developing protease inhibitors and other enzyme-targeting drugs.
Furthermore, the methoxy group in this compound contributes to its lipophilicity, which is an important factor in drug design. Optimal lipophilicity ensures efficient membrane penetration and target binding. Researchers have leveraged this property to design molecules with improved pharmacological profiles. For instance, derivatives of (3,5-Difluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester have shown potential as antiviral agents by targeting viral proteases.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced spectroscopic techniques such as NMR and mass spectrometry are employed to monitor reaction progress and ensure high purity. The use of chiral auxiliaries or catalysts has also been explored to achieve enantiomerically pure forms, which are crucial for drugs that exhibit stereoselective interactions with biological targets.
Recent studies have highlighted the importance of fluorinated aromatic compounds in antibiotic development. The unique electronic properties of fluorine can enhance bacterial target interactions, leading to more effective antibiotics. (3,5-Difluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester has been used as a building block in synthesizing novel antibiotics that target resistant bacterial strains.
The versatility of this compound extends beyond pharmaceutical applications. It has also found utility in materials science and agrochemicals. For instance, derivatives have been explored as intermediates in the synthesis of liquid crystals and organic semiconductors due to their rigid aromatic structures and electronic properties.
In conclusion, (3,5-Difluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester (CAS No. 1256480-13-3) is a multifaceted compound with significant potential in various scientific domains. Its unique structural features make it an invaluable intermediate in drug discovery, particularly for developing kinase inhibitors and protease inhibitors. The ongoing research into its derivatives continues to uncover new applications in medicine and materials science. As synthetic methodologies advance, the accessibility and utility of this compound are expected to grow even further.
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